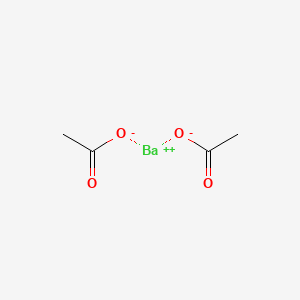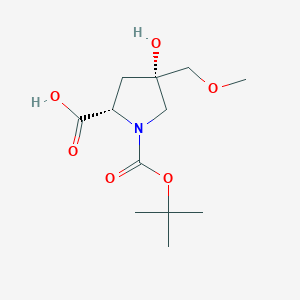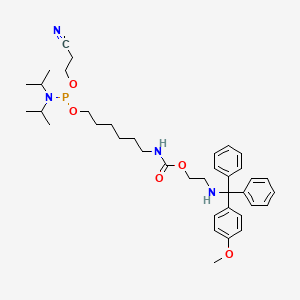![molecular formula C16H21FO5S B12043156 tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR: is a chemical compound with the empirical formula C16H21FO5S and a molecular weight of 344.40 g/mol . It is a solid compound that is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tetrahydro-2H-pyran-4-carboxylic acid tert-butyl ester under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Tetrahydro-2H-pyran-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(4-bromophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 4-[(4-hydroxypiperidin-1-yl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 4-[(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate
Uniqueness
tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C16H21FO5S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-fluorophenyl)sulfonyloxane-4-carboxylate |
InChI |
InChI=1S/C16H21FO5S/c1-15(2,3)22-14(18)16(8-10-21-11-9-16)23(19,20)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
GUTRJPZTGBRPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)
![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)
